molecular formula C8H9ClN4OS B13108306 6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-4-ethoxy-3-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13108306
M. Wt: 244.70 g/mol
InChI Key: OCMGJCZDJHTMJO-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methylthio group attached to a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of 6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxide ion replaces one of the chloro groups, resulting in the formation of the desired product with a high yield .

Chemical Reactions Analysis

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets in the cell. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anti-cancer activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

6-Chloro-4-ethoxy-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:

Properties

Molecular Formula

C8H9ClN4OS

Molecular Weight

244.70 g/mol

IUPAC Name

6-chloro-4-ethoxy-3-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9ClN4OS/c1-3-14-6-4-5(10-8(9)11-6)12-13-7(4)15-2/h3H2,1-2H3,(H,10,11,12,13)

InChI Key

OCMGJCZDJHTMJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C(=NN2)SC)Cl

Origin of Product

United States

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